beta-D-Galactopyranoside, phenylmethyl
Overview
Description
Phenyl-beta-D-galactopyranoside is a noninducing β-galactosidase substrate . It is used in the selection of mutants of lacZ plasmid-based transgenic mice and as an acceptor substrate in fucosyltransferase detection . It is also used in research to study the aggregation preferences of its homodimers .
Synthesis Analysis
Methyl β-D-galactopyranoside (MGP) was treated with various acyl halides to produce 6-O-acyl MGP esters by direct acylation method with an excellent yield . To obtain newer products for antimicrobial assessment studies, the 6-O-MGP esters were further modified into 2,3,4-tri-O-acyl MGP esters containing a wide variety of functionalities .Molecular Structure Analysis
Phenyl-beta-D-galactopyranoside forms homodimers with at least two structures of β-PhGlc dimer maintaining the same intramolecular interactions of the monomers, but with additional intermolecular interactions between the hydroxyl groups . Several isomers were also found for the dimer of β-PhGal forming extensive hydrogen bond networks between the interacting molecules, of very different shape .Chemical Reactions Analysis
The binding energy of the detected phenyl-β-D-galactopyranose dimers is 10% higher than those of phenyl-β-D-glucopyranose dimers . This suggests that small structural changes between sugar units are amplified by the formation of intra and intermolecular hydrogen bond networks .Physical And Chemical Properties Analysis
Phenyl-beta-D-galactopyranoside is a white to off-white crystalline powder . Its molecular formula is C12H16O6 and it has a molecular weight of 256.26 g/mol .Scientific Research Applications
1. Role in Biochemical Assays
Beta-D-Galactopyranoside, phenylmethyl, has been utilized extensively in biochemical assays. It serves as an efficient acceptor substrate in enzyme assays, notably for the study of l-fucosyltransferase related to blood-group substances. This application is highlighted in the research conducted by Chester, Yates, and Watkins (1976), where phenyl β-D-galactopyranoside demonstrated effective acceptance of l-[14C]fucose in enzyme assays involving human serum and gland preparations (Chester, Yates, & Watkins, 1976).
2. Development of Inhibitors for Glycosyltransferase
The compound has also been instrumental in developing inhibitors for specific enzymes like glycosyltransferases. In a study by Palcic et al. (1989), a bisubstrate analog incorporating phenyl β-D-galactopyranoside was synthesized and evaluated as an inhibitor for alpha(1----2)-fucosyltransferase. This research demonstrated the potential of using such compounds in designing specific inhibitors for glycosyltransferases (Palcic, Heerze, Srivastava, & Hindsgaul, 1989).
3. Application in Gene Expression Visualization
Furthermore, phenyl β-D-galactopyranoside derivatives have been explored for visualizing gene expression using imaging techniques like positron emission tomography (PET). Research by Celen et al. (2008) focused on synthesizing and evaluating radiolabeled phenyl-galactopyranosides as potential probes for in vivo visualization of LacZ gene expression (Celen, Deroose, de Groot, Chitneni, Gijsbers, Debyser, Mortelmans, Verbruggen, & Bormans, 2008).
4. Enzyme Activity Assays
The compound has also been used in assays to measure the activity of enzymes like beta-galactosidase. Gong et al. (2009) developed a beta-galactosidase activity assay method using a fluorescent substrate derived from phenyl β-D-galactopyranoside (Gong, Zhang, Little, Kovar, Chen, Xie, Schutz-Geschwender, & Olive, 2009).
Future Directions
The future directions of research on phenyl-beta-D-galactopyranoside could involve further exploration of its potential as a β-galactosidase substrate and its role in the selection of mutants of lacZ plasmid-based transgenic mice . Additionally, its aggregation preferences and the impact of small structural changes on its properties could be further investigated .
properties
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10+,11+,12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHCBYYBLTXYEV-KSSYENDESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
beta-D-Galactopyranoside, phenylmethyl |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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